1-(3-Chloro-4-fluorophenyl)propan-1-one
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Overview
Description
1-(3-Chloro-4-fluorophenyl)propan-1-one is an organic compound with the molecular formula C(_9)H(_8)ClFO. It is known for its applications in various fields, including organic synthesis and pharmaceutical research. This compound is characterized by a phenyl ring substituted with chlorine and fluorine atoms, and a propanone group attached to the phenyl ring.
Mechanism of Action
Pharmacokinetics
It has a molecular weight of 186.61 g/mol and a density of 1.214 g/cm³ . Its boiling point is 268.1ºC at 760 mmHg . These properties may influence its bioavailability, but without specific ADME studies, it is difficult to predict the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of 1-(3-Chloro-4-fluorophenyl)propan-1-one are currently unknown due to the lack of research on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recovery and recycling are often implemented to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
- 3-Chloro-1-(4-fluorophenyl)propan-1-one
- 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one
- 3-Chloro-1-(2-fluorophenyl)propan-1-one
Uniqueness: 1-(3-Chloro-4-fluorophenyl)propan-1-one is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with other molecules. This distinct structure allows for tailored modifications in synthetic applications, providing a versatile platform for the development of new compounds with desired properties.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-2-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPIDZXCWYJUDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378681 |
Source
|
Record name | 1-(3-chloro-4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194943-82-3 |
Source
|
Record name | 1-(3-Chloro-4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=194943-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-chloro-4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10378681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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